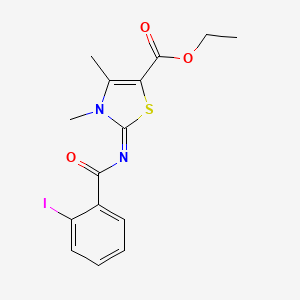

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminothiazoles as a starting material . These are significant organic medicinal compounds used for the synthesis of a diverse range of heterocyclic analogues . The synthesized compounds are usually characterized by FTIR and NMR .Molecular Structure Analysis

The molecular structure of this compound includes an iodobenzoyl group attached to a thiazole ring, which is further substituted with an ethyl carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

Photolysis Studies

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and its derivatives have been studied in the context of photolysis. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been examined under different conditions, revealing insights into the photolytic pathways and product formation, which includes reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis and Isomerization Studies

This compound has also been involved in synthetic studies, such as those on bacitracin. The synthesis and isomerization of amino acid components of thiazoline peptides have been explored, demonstrating the racemization of amino acid residues during the formation of the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970).

Molecular Modeling and Drug Design

In the field of drug design, derivatives of this compound have been used in the development of potent and orally active fibrinogen receptor antagonists. The molecular modeling studies of these derivatives provide valuable information on their conformational states and therapeutic potential (Hayashi et al., 1998).

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt derived from similar compounds have been documented. This research contributes to our understanding of metal halide complexes and their potential as ethylene polymerization catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011).

Synthetic Transformations

The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds demonstrate the versatility of this class of compounds in organic synthesis. These transformations are crucial for the development of new pharmaceuticals and materials (Albreht, Uršič, Svete, & Stanovnik, 2009).

Development of Trifluoromethyl Heterocycles

The utility of related compounds in the synthesis of diverse trifluoromethyl heterocycles has been explored. This research has significant implications for the development of novel materials and pharmaceuticals (Honey, Pasceri, Lewis, & Moody, 2012).

Crystallographic Studies

Crystallographic studies of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provide valuable insights into molecular structures and interactions, which are critical for the design of new compounds with specific properties (Lynch & Mcclenaghan, 2004).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its therapeutic potential, given the promising roles of similar compounds as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Similar compounds have been known to induce various molecular and cellular changes, including alterations in enzyme activity, gene expression, and cell signaling .

Action Environment

The action, efficacy, and stability of (Z)-ethyl 2-((2-iodobenzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . .

Propiedades

IUPAC Name |

ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15IN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDOPJLBZPLDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2I)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)

![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)

![9-(3,4-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2690979.png)

![[2-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2690980.png)

![(E)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(4-methylphenyl)-2-propen-1-one](/img/structure/B2690984.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)

![3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690995.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2690996.png)